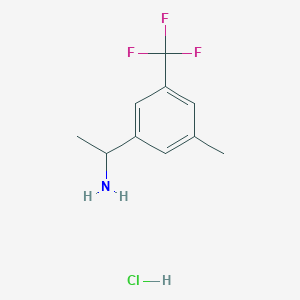

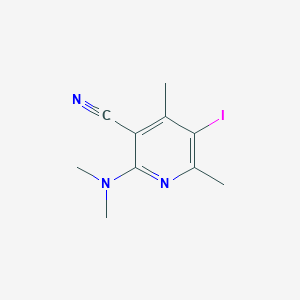

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Übersicht

Beschreibung

The compound “2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound is a colorless, highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .

Molecular Structure Analysis

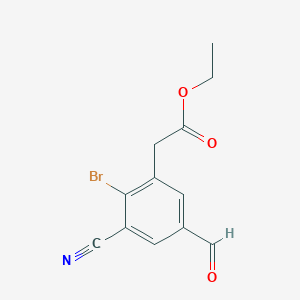

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The dimethylamino group (-N(CH3)2) is a common functional group in organic chemistry, known for its basicity . The iodine atom and the nitrile group (-CN) are also key features of this molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitrile group and the electron-donating dimethylamino group. The presence of the iodine atom could make this compound a potential candidate for further reactions, such as coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar nitrile and dimethylamino groups could impart polarity to the molecule, affecting its solubility in different solvents . The iodine atom could contribute to the compound’s molecular weight and density .Wissenschaftliche Forschungsanwendungen

Controlled Pesticide Release

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile: can be utilized in the synthesis of stimuli-responsive polymers for controlled pesticide release. This application is particularly beneficial in agriculture, where the controlled release of pesticides can lead to better efficacy and fewer adverse effects. The compound can be incorporated into chitosan microcapsules, which release the pesticide in response to environmental stimuli such as pH and temperature .

Drug Delivery Systems

The compound’s structural features make it suitable for creating polymersomes—vesicles that can carry and deliver drugs to specific sites within the body. These polymersomes can be engineered to respond to pH and temperature changes, making them ideal for targeted drug delivery, especially in areas with unusual pH gradients like tumor sites .

Nanoreactors

In the field of nanotechnology, 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile can be used to create nanoreactors. These are tiny vesicles that can carry out chemical reactions on a nanoscale. The compound’s ability to form polymersomes with responsive properties allows for the creation of nanoreactors that can operate under specific conditions .

Gene Therapy

The compound’s potential to form polymersomes with dual stimulus-response makes it a promising candidate for gene therapy applications. It can be used to safely transport genetic material into cells, with the ability to release the material in response to cellular conditions .

Theranostics

Combining therapy and diagnostics, theranostic applications involve using a single platform for both diagnosing and treating diseases2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile can contribute to the development of polymersomes that can diagnose disease conditions and simultaneously deliver therapeutic agents .

Artificial Organelles

In synthetic biology, the compound can be used to create artificial organelles. These are structures that mimic the function of natural cellular organelles and can be used to study biological processes or to engineer cells with new capabilities .

Photostability Enhancement

The compound can be used in formulations to enhance the photostability of certain active ingredients. This is particularly useful in the development of pesticides and pharmaceuticals that are sensitive to light and may degrade upon exposure to UV radiation .

Acute Toxicity Reduction

When used in microcapsulation, 2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile can help reduce the acute toxicity of substances. This application is crucial in creating safer pesticide formulations that are less harmful to non-target organisms like aquatic life .

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN3/c1-6-8(5-12)10(14(3)4)13-7(2)9(6)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESIGAQVUHHESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-5-iodo-4,6-dimethylpyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)